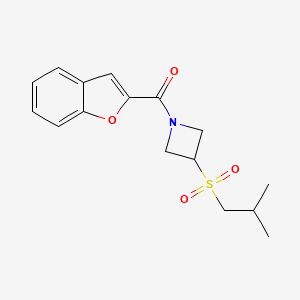

苯并呋喃-2-基(3-(异丁基磺酰)氮杂环丁烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

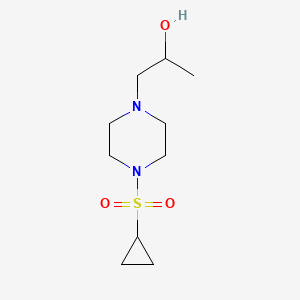

“Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It’s worth noting that benzofuran derivatives have received considerable attention due to their wide range of biological activities, including antifungal, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of similar benzofuran derivatives has been reported in the literature. For instance, the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described . The first compound, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone, is prepared in the presence of potassium carbonate in excellent yield (94%) .

Molecular Structure Analysis

The molecular structure of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is likely to be complex due to the presence of multiple functional groups. The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .

Chemical Reactions Analysis

The chemical reactivity of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by the presence of the benzofuran moiety and the azetidinyl group. The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by its molecular structure. For instance, the presence of the benzofuran moiety could contribute to its stability and reactivity .

科学研究应用

抗增殖作用和逆转多药耐药性

苯并呋喃衍生物表现出显着的抗增殖活性,并且可以逆转癌细胞中的多药耐药性。Parekh 等人(2011 年)合成了一系列苯并呋喃-2-基甲酮衍生物,并发现具有良好抗增殖活性和多药耐药逆转特性的化合物,突出了它们在癌症治疗中的潜力 (Parekh 等人,2011 年)。

抗菌活性

Jiang 等人(2011 年)合成了带有芳基取代基的苯并呋喃衍生物,证明了其显着的抗菌和抗真菌活性,特别是对大肠杆菌和金黄色葡萄球菌等病原体 (Jiang 等人,2011 年)。同样,Rashmi 等人(2014 年)报道了苯并呋喃-2-基(苯基)甲酮衍生物具有显着的抗菌活性,特别是对细菌菌株,还表现出抗氧化特性 (Rashmi 等人,2014 年)。

自由基清除和淀粉酶抑制

Ali 等人(2020 年)合成了一系列苯并呋喃-2-基(苯基)甲酮,并评估了它们的 α-淀粉酶抑制和自由基清除活性,证明了它们在管理糖尿病和氧化应激中的潜力 (Ali 等人,2020 年)。

β-淀粉样斑块探针

Cui 等人(2011 年)合成了苯并呋喃-2-基(苯基)甲酮衍生物作为 β-淀粉样斑块的潜在探针,常见于阿尔茨海默病。一些化合物对 Aβ(1-42) 聚集体表现出高亲和力,表明它们在阿尔茨海默病研究中的实用性 (Cui 等人,2011 年)。

潜在的过氧化物体增生剂

Butler 等人(1990 年)研究了苯并呋喃衍生物对肝脏过氧化物体增殖的影响,表明其在细胞过程中和潜在治疗应用中的作用 (Butler 等人,1990 年)。

作用机制

Target of Action

Benzofuran derivatives, including Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the observed biological effects.

Biochemical Pathways

For instance, they may interfere with pathways involved in cell growth and proliferation, contributing to their anti-tumor effects .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally considered to be good, allowing for effective delivery to their sites of action .

Result of Action

The result of the action of Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is likely related to its biological activities. For example, its anti-tumor activity could result in the inhibition of cancer cell growth . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.

未来方向

The future research directions for “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” could include further exploration of its biological activities and potential applications in medicinal chemistry . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

属性

IUPAC Name |

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZLNXIKGVRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

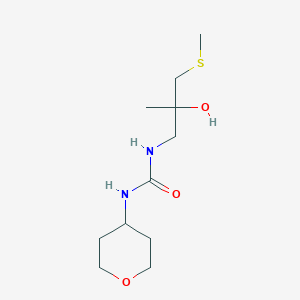

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)

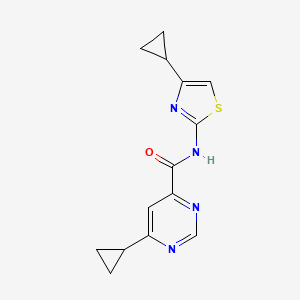

![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)

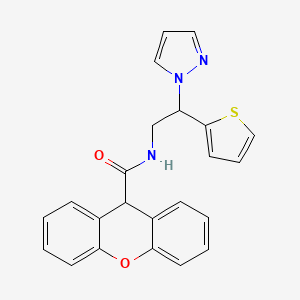

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)

![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)